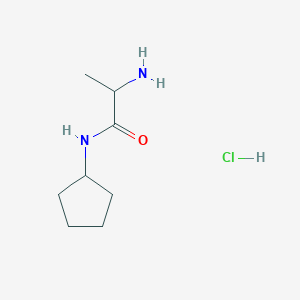
2-amino-N-cyclopentylpropanamide hydrochloride
Übersicht
Beschreibung
“2-amino-N-cyclopentylpropanamide hydrochloride” is a chemical compound classified as an amide. It has a CAS Number of 1214638-91-1 and a molecular weight of 192.69 . The IUPAC name for this compound is 2-amino-N-cyclopentylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-N-cyclopentylpropanamide hydrochloride” is 1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-cyclopentylpropanamide hydrochloride” include a molecular weight of 192.69 .
Wissenschaftliche Forschungsanwendungen
Comparative Study on Metabolic Inhibitors
A study by Marchner and Tottmar (2009) discusses 1-aminocyclopropanol (ACP) as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo and in vitro, highlighting its application in understanding metabolic pathways and potentially influencing metabolic-related research (Marchner & Tottmar, 2009).
Iron-Catalyzed Formation of Aminopyridines
Lane et al. (2012) described an iron-catalyzed process for forming highly substituted 2-aminopyridines from diynes and cyanamides, demonstrating an application in synthetic chemistry for creating complex nitrogen-containing heterocycles (Lane, D'Souza, & Louie, 2012).
Organo- and Hydrogels Derived from Cyclo(Dipeptides)
Research by Xie et al. (2009) explored cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, illustrating the use of cyclic dipeptides in materials science for creating novel gel materials (Xie, Zhang, Ye, & Feng, 2009).
Nazarov Reactions of Vinyl Cyclopropylamines
A study by Bonderoff et al. (2013) on the Nazarov reactions of vinyl cyclopropylamines provides insight into synthetic routes for creating polycyclic amines, highlighting another aspect of cyclopropane chemistry relevant to medicinal chemistry and drug development (Bonderoff, Grant, West, & Tremblay, 2013).
Cyclopropanation of Aminoacrylates
Zhu et al. (2016) discussed a transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, a method significant for synthesizing cyclopropane α-amino acid esters. This research is crucial for pharmaceutical chemistry, particularly in creating molecules with quaternary carbon centers (Zhu, Li, Chen, Wu, Ren, & Jiang, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N-cyclopentylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)


![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)



